molecular formula C15H20Cl2N6O B1670926 DPP-728 HCl CAS No. 247016-69-9

DPP-728 HCl

Cat. No. B1670926
M. Wt: 371.3 g/mol
InChI Key: VNACOBVZDCLAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DPP-728 HCl, also known as NVP-DPP 728, is a compound with the molecular formula C15H20Cl2N6O . It is a cyanopyrrolidine and is considered a novel orally active CD26 antigen (dipeptidyl peptidase IV, DPP-IV) inhibitor .


Molecular Structure Analysis

The molecular weight of DPP-728 HCl is 371.3 g/mol . The IUPAC name for the compound is 6-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

DPP-728 HCl is a white to off-white powder . It has a molecular weight of 371.3 g/mol and a molecular formula of C15H20Cl2N6O . The compound has a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 .

Scientific Research Applications

Spectro-electrochemical Studies of Corrosion Inhibition

Diphenylphosphine derivatives have been studied for their corrosion inhibition properties, particularly on stainless steel in acidic solutions. These compounds exhibit adsorption behavior that correlates with their effectiveness in inhibiting corrosion, demonstrating a potential application in material science and engineering for protecting metals against corrosion (Schmid & Huang, 1980).

Monitoring Lipid Peroxidation in Cell Membranes

Diphenyl-1-pyrenylphosphine (DPPP) has been explored as a fluorescent probe for monitoring lipid peroxidation within cell membranes. This application is significant in biochemistry and cell biology for studying oxidative stress and its impact on cells, offering a tool for investigating the mechanisms of cellular damage and aging (Okimoto et al., 2000).

Development of Fluorescent Probes

Diketopyrrolopyrrole (DPP) and its derivatives have been highlighted for their role in the development of fluorescent probes. These compounds are beneficial in detecting biologically relevant species, offering advantages like high fluorescence quantum yields and stability. This application is crucial in supramolecular chemistry and biological imaging, providing tools for the recognition of ions, reactive species, and other biological molecules (Kaur & Choi, 2015).

Antioxidant Activity Studies

Various studies have employed diphenylphosphine derivatives in assays to estimate the antioxidant capacity of food samples and other biological substrates. The DPPH assay, in particular, has been widely used for this purpose, highlighting the role of these compounds in evaluating the antiradical properties of antioxidants, which is essential in food science, nutrition, and pharmacology (Mishra et al., 2012).

properties

IUPAC Name

6-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNACOBVZDCLAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DPP-728 HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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